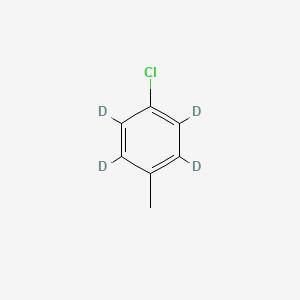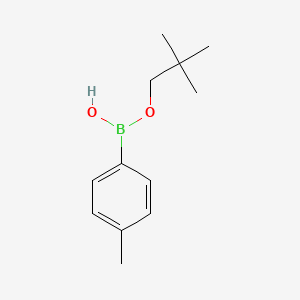
2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenylboronic acid neopentyl ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability, reactivity, and ease of preparation, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylphenylboronic acid neopentyl ester can be synthesized through the esterification of 4-methylphenylboronic acid with neopentyl glycol. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-methylphenylboronic acid neopentyl ester involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenylboronic acid neopentyl ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing biaryl or substituted alkenes.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylphenylboronic acid and neopentyl glycol.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
Major Products
Suzuki–Miyaura Coupling: Biaryl or substituted alkenes.
Oxidation: 4-Methylphenol.
Hydrolysis: 4-Methylphenylboronic acid and neopentyl glycol.
Scientific Research Applications
4-Methylphenylboronic acid neopentyl ester has numerous applications in scientific research:
Chemistry: Widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Utilized in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing drugs with unique pharmacological properties.
Industry: Employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The primary mechanism of action for 4-methylphenylboronic acid neopentyl ester involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The process includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Pinacol Boronic Esters: Similar in structure and reactivity, but pinacol boronic esters are often more stable and easier to handle.
Catechol Boronic Esters: Known for their high reactivity, but they can be more challenging to synthesize and purify.
Alkenylboranes: Used in similar coupling reactions but have different reactivity profiles and stability.
Uniqueness
4-Methylphenylboronic acid neopentyl ester is unique due to its balance of stability, reactivity, and ease of preparation. It offers a versatile and efficient option for various synthetic applications, particularly in Suzuki–Miyaura coupling reactions.
Properties
Molecular Formula |
C12H19BO2 |
|---|---|
Molecular Weight |
206.09 g/mol |
IUPAC Name |
2,2-dimethylpropoxy-(4-methylphenyl)borinic acid |
InChI |
InChI=1S/C12H19BO2/c1-10-5-7-11(8-6-10)13(14)15-9-12(2,3)4/h5-8,14H,9H2,1-4H3 |
InChI Key |
VKHCYLVRGBKLAH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
![sodium;(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-oxidooxysulfonyloxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13405584.png)
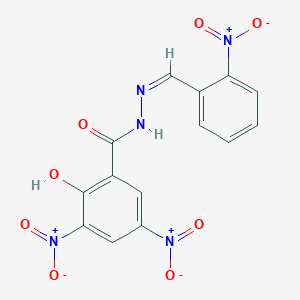
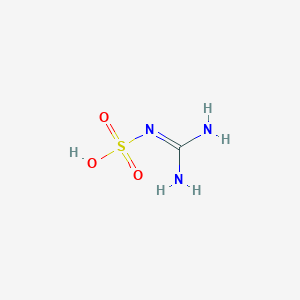

![2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)
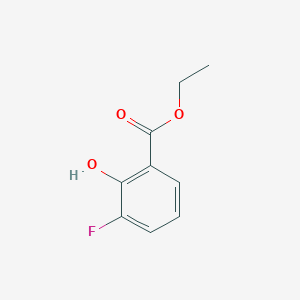
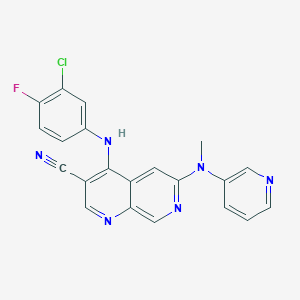
![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
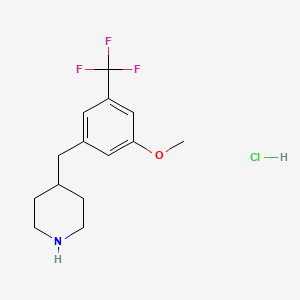
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)
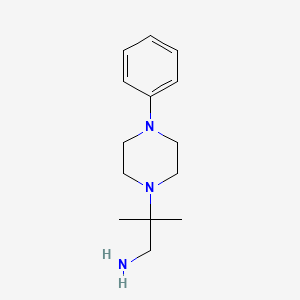
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
